REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][N:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1.[Cl:23][CH2:24][CH2:25][Cl:26].[O:8]1[CH2:9][CH2:10][O:11][C:12]12[CH2:13][CH2:14][C:15](=[O:18])[CH2:16][CH2:17]2>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH:15]2[CH2:14][CH2:13][C:12]3([O:8][CH2:9][CH2:10][O:11]3)[CH2:17][CH2:16]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CN1CCN(C2CCC3(CC2)OCCO3)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |